molecular formula C11H13N3O2S B3200505 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 1018142-68-1

2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3200505
CAS No.: 1018142-68-1
M. Wt: 251.31 g/mol
InChI Key: ZYYAPQKZDKGDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one ( 1018142-68-1) is a chemical compound with a molecular formula of C11H13N3O2S and a molecular weight of 251.31 g/mol . This pyrido[2,3-d]pyrimidin-4(1H)-one derivative is a structurally distinct heterocyclic building block of interest in medicinal and organic chemistry research. Compounds based on the pyrido[2,3-d]pyrimidine and the related thieno[2,3-d]pyrimidine scaffold have been investigated in scientific studies for various biological activities. For instance, some synthesized 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one analogs have been reported to exhibit significant analgesic and anti-inflammatory properties in research models . Furthermore, other derivatives within this chemical family have been explored in patent literature as potential inhibitors for the treatment of viral infections such as hepatitis C . The specific 2-methoxyethyl substitution on this core structure may influence its physicochemical properties and interaction with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

1-(2-methoxyethyl)-6-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-5-8-9(12-6-7)14(3-4-16-2)11(17)13-10(8)15/h5-6H,3-4H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYAPQKZDKGDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=S)NC2=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134009
Record name 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018142-68-1
Record name 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018142-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-(2-methoxyethyl)-6-methyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidine core, which is then functionalized with the mercapto, methoxyethyl, and methyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrido[2,3-d]pyrimidine core.

Scientific Research Applications

2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidin-4(1H)-one vs. Thieno[2,3-d]pyrimidin-4(3H)-one
  • Electronic Properties: The pyrido core (pyridine-pyrimidinone) offers greater π-electron density than the thieno (thiophene-pyrimidinone) analog, influencing binding to biological targets like kinases or folate receptors .
  • Bioactivity: Thieno derivatives (e.g., 2-amino-6-[(arylaminomethyl)]thieno[2,3-d]pyrimidin-4(3H)-ones) exhibit antimicrobial activity due to interactions with bacterial enzymes .
Substituent Effects
Compound Name Core Structure Key Substituents Melting Point (°C) Notable Activity
Target Compound Pyrido[2,3-d]pyrimidin-4(1H)-one 2-Mercapto, 1-(2-methoxyethyl), 6-methyl Not reported Anticancer
4a (Thieno analog) Thieno[2,3-d]pyrimidin-4(3H)-one 2-Amino, 6-[(4-methoxyphenylamino)methyl] 214–215 Antimicrobial
4d (Thieno analog) Thieno[2,3-d]pyrimidin-4(3H)-one 2-Amino, 6-[(4-chlorophenylamino)methyl] 254–256 Antimicrobial
2-(Chloromethyl)-5,7-diphenyl Pyrido[2,3-d]pyrimidin-4(1H)-one 2-Chloromethyl, 5,7-diphenyl Not reported Pharmaceutical intermediate
  • Mercapto vs. Amino/Chloromethyl Groups: The 2-mercapto group in the target compound may confer redox activity or metal-binding capacity, unlike the 2-amino group in thieno analogs, which enhances hydrogen bonding . Chloromethyl substituents (e.g., in ) are reactive intermediates for further derivatization, whereas the 2-methoxyethyl group in the target compound improves solubility .
  • Aromatic vs. The target compound’s 6-methyl and 2-methoxyethyl groups balance lipophilicity and solubility .

Biological Activity

2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of virology and oncology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃OS
  • SMILES Notation : CC(C)N1C(=O)C(CS)C(=N)N=C1C

Antiviral Properties

Research indicates that compounds similar to 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one exhibit significant antiviral activity. Specifically, it has been reported to inhibit the replication of the Hepatitis C virus (HCV) and other viral pathogens. The mechanism involves the inhibition of viral RNA polymerase, which is crucial for viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of tyrosine kinases .

Study 1: Antiviral Activity Against HCV

A study conducted in 2014 evaluated the efficacy of several pyrimidine derivatives against HCV. The results showed that 2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one significantly reduced viral load in treated cell cultures compared to controls. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent antiviral activity.

Study 2: Anticancer Efficacy

In a separate study focusing on cancer treatment, this compound was tested against human tumor cell lines. The findings revealed that it induced cell cycle arrest and apoptosis in a dose-dependent manner. Notably, it was more effective against breast and lung cancer cells than against other types. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies .

Data Table: Summary of Biological Activities

Activity Type Target IC50 (µM) Mechanism
AntiviralHepatitis C Virus<5Inhibition of viral RNA polymerase
AnticancerVarious Cancer Cell Lines10-20Induction of apoptosis via tyrosine kinase inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, and how can they be adapted for the target compound?

  • Methodological Answer :

  • Route 1 : React functionalized 2-aminopyridines (e.g., 4a–c) with aromatic aldehydes (e.g., 5a–l) in water using potassium phosphate (1.5 mmol) at 100°C for 7 hours. This method yields substituted 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., 6a–o) .
  • Route 2 : Condense 6-aminothiouracil with acetylacetone in trifluoroacetic acid to form 5,7-dimethyl-2-thioxo derivatives (e.g., 59, 96% yield). Adapt this by substituting acetylacetone with 2-methoxyethyl groups to introduce the target substituents .
    • Characterization : Use IR (C=O, S-H stretching) and NMR (proton integration for substituents) for structural validation .

Q. How can researchers verify the purity and structural integrity of the compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Assign peaks for the pyrido[2,3-d]pyrimidinone core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and substituents (e.g., δ 3.3–3.7 ppm for methoxyethyl groups) .
  • IR Spectroscopy : Identify key functional groups: C=O (~1680 cm⁻¹), S-H (~2550 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight with HRMS (e.g., [M+H]+ calculated for C₁₃H₁₆N₃O₂S: 298.0958) .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Impurities : Unreacted aldehydes or incomplete cyclization products (e.g., open-chain intermediates).
  • Mitigation : Optimize reaction time (≥7 hours) and stoichiometry (1.2 mmol aldehyde per 1 mmol aminopyridine). Use column chromatography (silica gel, chloroform/methanol) for purification .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguish methoxyethyl protons from aromatic protons) .
  • Step 2 : Compare experimental IR spectra with computational simulations (DFT/B3LYP) to confirm vibrational modes of the mercapto group .
  • Step 3 : Analyze byproducts via LC-MS to identify potential degradation products (e.g., oxidation of -SH to disulfides) .

Q. What strategies are effective for optimizing the reaction yield of 2-mercapto-substituted pyrido[2,3-d]pyrimidinones?

  • Methodological Answer :

  • Solvent Optimization : Replace water with ethanol or DMF to enhance solubility of hydrophobic intermediates (e.g., 2-methoxyethyl groups) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
  • Temperature Gradients : Conduct microwave-assisted synthesis at 120°C to reduce reaction time (from 7 hours to ≤2 hours) .

Q. How can researchers design bioactivity studies for this compound, given its structural similarity to known DHFR inhibitors?

  • Methodological Answer :

  • Target Selection : Focus on dihydrofolate reductase (DHFR) inhibition assays, as pyrido[2,3-d]pyrimidinones are established antifolate agents .
  • In Silico Docking : Use AutoDock Vina to model interactions between the mercapto group and DHFR active site (e.g., hydrogen bonding with Asp27) .
  • Comparative Analysis : Benchmark activity against 2-amino-6-[(aryl)methyl]thieno[2,3-d]pyrimidin-4-ones (IC₅₀ values: 0.5–5 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.